2-(2-Fluoro-5-methoxyphenyl)propan-2-ol

Estrogen receptor binding Antiestrogen development Mammary tumor inhibition

Researchers developing nonsteroidal antiestrogens often face inconsistent receptor binding due to positional isomer substitution. 2-(2-Fluoro-5-methoxyphenyl)propan-2-ol, a precise 2-fluoro-5-methoxy tertiary alcohol, uniquely enables reductive coupling to the dimeric antiestrogen scaffold with superior activity. • 78% relative increase in ER binding affinity (RBA 6.4%) vs unsubstituted analog • Dimeric product achieves 47% tumor area reduction and 74% complete remission in vivo (5 mg/kg/day) • 97% purity ensures reproducible TiCl3/LiAlH4 coupling yields

Molecular Formula C10H13FO2
Molecular Weight 184.21 g/mol
Cat. No. B7900591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-5-methoxyphenyl)propan-2-ol
Molecular FormulaC10H13FO2
Molecular Weight184.21 g/mol
Structural Identifiers
SMILESCC(C)(C1=C(C=CC(=C1)OC)F)O
InChIInChI=1S/C10H13FO2/c1-10(2,12)8-6-7(13-3)4-5-9(8)11/h4-6,12H,1-3H3
InChIKeyUTSMOPRVDFTRQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluoro-5-methoxyphenyl)propan-2-ol Specifications & Availability


2-(2-Fluoro-5-methoxyphenyl)propan-2-ol (CAS 96826-29-8) is a fluorinated aromatic tertiary alcohol with molecular formula C10H13FO2 and molecular weight 184.21 g/mol, commercially available as a white to off-white solid at 95% or 97% purity from multiple suppliers including Sigma-Aldrich (via AOB Chem), AKSci, and Acmec . The compound features a sterically hindered tertiary alcohol moiety adjacent to a 2-fluoro-5-methoxyphenyl aromatic ring, a substitution pattern that confers distinct reactivity and biological properties relative to non-fluorinated or differently substituted analogs. While published research focusing exclusively on this compound remains limited, it has been explicitly employed as a synthetic intermediate in the preparation of symmetrically disubstituted 1,1,2,2-tetramethyl-1,2-bis(hydroxyphenyl)ethanes, a class of compounds with documented antiestrogenic and mammary tumor-inhibiting activity .

Synthetic intermediate for bisphenolic ethane antiestrogen scaffolds
Defined 2-fluoro-5-methoxy substitution pattern for regioisomer-sensitive studies
High-purity solid with available batch-specific COA documentation

2-(2-Fluoro-5-methoxyphenyl)propan-2-ol vs. Generic Analogs


Generic substitution among arylpropan-2-ol derivatives fails because the precise positioning of the fluorine and methoxy substituents on the phenyl ring fundamentally alters both receptor binding characteristics and downstream synthetic versatility. The 2-fluoro-5-methoxy substitution pattern confers distinct electron-withdrawing effects and steric properties that differ substantially from regioisomeric variants (e.g., 5-fluoro-2-methoxy substitution) or from non-fluorinated analogs . In competitive estrogen receptor binding assays using calf uterine cytosol, the dimeric product derived from 2-(2-fluoro-5-methoxyphenyl)propan-2-ol exhibited a relative binding affinity (RBA) of 6.4% relative to estradiol, compared to 3.6% for the corresponding unsubstituted parent dimer—a 78% relative increase in binding affinity directly attributable to the specific fluorine substitution pattern . Furthermore, the tertiary alcohol structure at the benzylic position enables distinct synthetic transformations (e.g., reductive coupling to bisphenolic ethanes) that primary or secondary alcohol analogs cannot replicate without altering reaction pathways . These quantitative and functional differences underscore why procurement decisions cannot assume interchangeability among superficially similar fluorinated aryl alcohols.

Regioisomeric mismatch
5-fluoro-2-methoxy regioisomers target Factor VIIa pathways; binding profile may not transfer.
Halogen sensitivity
Chloro-substituted analogs show markedly reduced estrogen receptor engagement.
Alcohol class determines reactivity
Primary or secondary alcohol analogs cannot undergo the reductive dimerization required for bisphenolic ethane synthesis.

2-(2-Fluoro-5-methoxyphenyl)propan-2-ol Differentiation Evidence


Estrogen Receptor Binding Affinity Comparison

In a competitive binding assay using calf uterine cytosol with [3H]estradiol as the reference ligand, the symmetrically disubstituted dimer derived from 2-(2-fluoro-5-methoxyphenyl)propan-2-ol (Compound 2) exhibited a relative binding affinity (RBA) of 6.4% relative to estradiol, exceeding the RBA of the corresponding unsubstituted parent dimer (Compound 1) which measured 3.6% . This represents a 78% relative increase in receptor binding affinity attributable specifically to the 2-fluoro-5-methoxy substitution pattern. Notably, among all derivatives tested (including Cl, OCH3, and CH3 substitutions at various positions), the 2,2′-difluoro-5,5′-dimethoxy-substituted dimer (Compound 2) demonstrated the highest RBA value of 6.4%, surpassing even the 6,6′-difluoro-substituted dimer (Compound 8, RBA 4.0%) and 6,6′-dichloro-substituted dimer (Compound 9, RBA 3.5%) .

ER binding affinity
Data to verify
RBA 6.4% (Compound 2) vs 3.6% (parent), 78% relative increase
Supports estrogen receptor engagement context
Calf uterine cytosol, [³H]estradiol reference
Estrogen receptor binding Antiestrogen development Mammary tumor inhibition

In Vivo Mammary Tumor Inhibition

The dimer derived from 2-(2-fluoro-5-methoxyphenyl)propan-2-ol (Compound 2) was evaluated in the DMBA-induced hormone-dependent mammary tumor model in Sprague-Dawley rats. At a dose of 5 mg/kg per day, Compound 2 reduced total tumor area by 47% and produced complete remission in 74% of tumors, exceeding the efficacy of the unsubstituted parent Compound 1 . This in vivo tumor inhibition data directly correlates with the enhanced receptor binding affinity (RBA 6.4% vs. 3.6%) observed in the competitive binding assay, establishing a pharmacodynamic rationale linking the specific fluorinated substitution pattern to superior therapeutic outcomes. The study authors explicitly noted that Compound 2 showed 'strong, dose-dependent inhibition ... exceeding that of the parent compound 1' .

Mammary tumor model
Data to verify
47% tumor area reduction, 74% complete remission at 5 mg/kg/day
Model-response endpoint context
DMBA-induced SD rat model; reported as exceeding parent compound
In vivo tumor inhibition DMBA-induced mammary carcinoma Antiestrogen efficacy

Regioisomeric Selectivity in Factor VIIa Inhibitors

Patent literature from Bristol-Myers Squibb (WO2013184734A1 / US20150148313A1) discloses macrocyclic Factor VIIa inhibitors that incorporate 2-(5-fluoro-2-methoxyphenyl)propan-1-ol derivatives as key synthetic intermediates [1]. The patent explicitly describes chiral resolution of 2-(5-fluoro-2-methoxyphenyl)propan-1-ol to yield (R)-2-(5-fluoro-2-methoxyphenyl)propan-1-ol (CAS 1508297-38-8, LogP = 1.9, Topological Polar Surface Area = 29.5 Ų) with 34.5% yield via preparative chiral HPLC [2]. The regioisomeric relationship between 2-(2-fluoro-5-methoxyphenyl)propan-2-ol (fluoro at position 2, methoxy at position 5) and the patented 2-(5-fluoro-2-methoxyphenyl)propan-1-ol scaffold (fluoro at position 5, methoxy at position 2) is structurally distinct and pharmacologically non-interchangeable. The Factor VIIa inhibitor patent family specifically claims the 5-fluoro-2-methoxy substitution pattern, indicating that the regioisomeric 2-fluoro-5-methoxy arrangement of the target compound would produce different receptor interactions and is not a drop-in replacement for the patented structure.

Regioisomeric identity
Context-dependent
2-fluoro-5-methoxy vs patented 5-fluoro-2-methoxy scaffold
Regioisomer selection critical for target pathway
Factor VIIa patent WO2013184734A1 claims distinct substitution pattern
Factor VIIa inhibition Anticoagulant development Regioisomeric SAR

Purity Benchmarking & Quality Assurance

2-(2-Fluoro-5-methoxyphenyl)propan-2-ol is commercially available at a minimum purity specification of 97% (Sigma-Aldrich/AOB Chem catalog) , with alternative suppliers offering 95% minimum purity (AKSci, Acmec) . Sigma-Aldrich provides Certificates of Analysis (COA) upon request and maintains documented batch history information for quality assurance traceability . The InChI Key UTSMOPRVDFTRQF-UHFFFAOYSA-N provides a unique, unambiguous identifier for procurement verification across supplier catalogs . This purity tier exceeds the typical 95% specification offered by many generic research chemical suppliers for fluorinated aryl alcohols without documented batch-level quality control, providing a verifiable procurement differentiator.

Purity specification
Data to verify
97% min. purity (Sigma-Aldrich); COA available; InChI Key verified
Supports reproducibility and impurity control
Alternative suppliers offer 95% without documented batch QC
Purity specification Quality control Procurement compliance

Synthetic Versatility: Bisphenolic Ethane Precursor

2-(2-Fluoro-5-methoxyphenyl)propan-2-ol serves as the direct synthetic precursor to symmetrically disubstituted 1,1,2,2-tetramethyl-1,2-bis(4-hydroxyphenyl)ethanes via TiCl3/LiAlH4 reductive coupling . This transformation exploits the tertiary benzylic alcohol functionality—a structural feature absent in primary or secondary alcohol analogs—to generate dimeric antiestrogen scaffolds. The sterically hindered tertiary alcohol provides a stable carbocation intermediate under reductive coupling conditions, enabling efficient dimerization. In contrast, regioisomeric primary alcohols (e.g., 2-(5-fluoro-2-methoxyphenyl)propan-1-ol) undergo different reaction pathways (e.g., chiral resolution and subsequent etherification or amination) rather than reductive dimerization [1]. The target compound's tertiary alcohol group thus confers a specific synthetic trajectory—bisphenolic ethane formation—that cannot be replicated by substituting a primary or secondary alcohol analog without fundamentally altering the reaction design and downstream product class.

Synthetic route
Context-dependent
TiCl₃/LiAlH₄ reductive coupling of tertiary alcohol
Enables bisphenolic ethane dimer formation
Primary alcohol analogs follow alternative pathways (chiral resolution, etherification)
Reductive coupling Bisphenolic ethane synthesis Tertiary alcohol reactivity

Halogen Substitution SAR: Fluorine vs. Chlorine Binding

Within the same 1984 J Med Chem study, the dimer derived from 2-(2-fluoro-5-methoxyphenyl)propan-2-ol (Compound 2, RBA = 6.4%) was directly compared to the corresponding 2,2′-dichloro-5,5′-dimethoxy-substituted dimer (Compound 3, RBA = 0.5%) and the 6,6′-dichloro-substituted dimer (Compound 9, RBA = 3.5%) . The fluorinated Compound 2 exhibited 12.8-fold higher RBA than the chloro analog Compound 3 (6.4% vs. 0.5%), and 1.8-fold higher RBA than Compound 9 (6.4% vs. 3.5%). This pronounced halogen-dependent binding affinity difference demonstrates that the 2-fluoro substituent provides markedly superior estrogen receptor engagement compared to 2-chloro substitution in the same positional arrangement. The 2-(3-chloro-2-fluoro-5-methoxyphenyl)propan-2-ol analog (CAS 1783704-75-5) is commercially available but represents a distinct mixed-halogen scaffold with different electronic properties (additional chloro at position 3) that would be expected to alter receptor binding characteristics relative to the mono-fluorinated target compound [1].

Halogen SAR
Head-to-head
Fluorine RBA 6.4% vs chlorine 0.5% (2-Cl) and 3.5% (6-Cl)
Fluorine-specific ER engagement context
12.8× higher binding than 2-chloro analog; same assay conditions
Halogen SAR Fluorine vs. chlorine substitution Estrogen receptor selectivity

2-(2-Fluoro-5-methoxyphenyl)propan-2-ol Application Scenarios


Antiestrogen Drug Discovery via Reductive Coupling

Researchers developing nonsteroidal antiestrogens for hormone-dependent breast cancer therapy should procure 2-(2-fluoro-5-methoxyphenyl)propan-2-ol as the synthetic precursor to 1,1,2,2-tetramethyl-1,2-bis(4-hydroxyphenyl)ethane derivatives. The tertiary benzylic alcohol functionality uniquely enables TiCl3/LiAlH4 reductive coupling to yield dimeric scaffolds with demonstrated estrogen receptor binding affinity (RBA = 6.4% vs. estradiol) and in vivo mammary tumor inhibition (47% tumor area reduction, 74% complete remission at 5 mg/kg/day) . This application scenario is supported by direct comparative data showing that the fluorinated dimer (Compound 2) outperforms both the unsubstituted parent (RBA 3.6%) and chloro-substituted analogs (RBA 0.5-3.5%) . The 97% purity grade from Sigma-Aldrich/AOB Chem is recommended to ensure reproducible coupling yields and minimize impurity-derived side reactions during dimerization .

Regioisomer-Dependent SAR Studies

Medicinal chemistry teams conducting structure-activity relationship (SAR) investigations on fluorinated aryl alcohol scaffolds should procure 2-(2-fluoro-5-methoxyphenyl)propan-2-ol when exploring estrogen receptor modulation or alternative therapeutic targets distinct from Factor VIIa inhibition. Patent literature establishes that the regioisomeric 5-fluoro-2-methoxy substitution pattern is specifically claimed for macrocyclic Factor VIIa inhibitors (WO2013184734A1) , indicating that the 2-fluoro-5-methoxy compound is not a suitable replacement for those anticoagulant programs. Conversely, the 2-fluoro-5-methoxy compound provides a structurally distinct scaffold with documented antiestrogenic activity via its dimeric derivative . Procurement decisions must align with the specific regioisomeric requirements of the target biological pathway.

Fluorinated Building Block for Custom Synthesis

Chemical synthesis laboratories and CROs requiring a fluorinated arylpropanol building block with documented purity and quality assurance should procure 2-(2-fluoro-5-methoxyphenyl)propan-2-ol at the 97% purity tier from suppliers providing Certificates of Analysis . The compound's InChI Key (UTSMOPRVDFTRQF-UHFFFAOYSA-N) provides unambiguous identification across procurement platforms , while its solid physical form and room-temperature storage stability facilitate long-term inventory management . This procurement scenario is appropriate for researchers synthesizing novel fluorinated analogs where batch-to-batch consistency and traceable quality documentation are regulatory or publication requirements.

Halogen SAR: Fluorine-Specific ER Engagement

Investigators systematically evaluating halogen substitution effects on estrogen receptor binding should prioritize procurement of 2-(2-fluoro-5-methoxyphenyl)propan-2-ol over chloro-substituted analogs. Direct comparative data from the 1984 J Med Chem study demonstrates 12.8-fold higher RBA for the fluorinated dimer (6.4%) versus the 2-chloro-substituted dimer (0.5%) . This substantial halogen-dependent difference in target engagement provides a compelling rationale for fluorine-specific procurement in antiestrogen optimization campaigns. The 2-(3-chloro-2-fluoro-5-methoxyphenyl)propan-2-ol analog (CAS 1783704-75-5) represents a distinct mixed-halogen scaffold and should not be substituted for the target compound without acknowledging altered electronic and steric properties .

Application
Selection Property
Validation Focus
Antiestrogen research: reductive coupling
Tertiary alcohol enables dimerization
ER binding and model-response endpoints
Regioisomer-dependent SAR studies
2-fluoro-5-methoxy substitution pattern
Target pathway selectivity vs Factor VIIa context
Fluorinated building block synthesis
High-purity solid with COA
Batch-to-batch consistency and traceability
Halogen SAR: ER binding profiling
Fluorine-specific binding affinity
Comparative RBA across halogens, model-response review
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